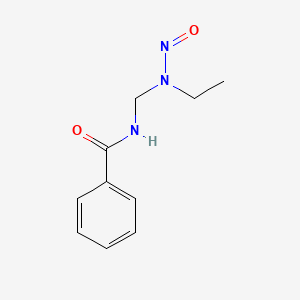

N-((Ethylnitrosoamino)methyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

59665-03-1 |

|---|---|

Molecular Formula |

C10H13N3O2 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

N-[[ethyl(nitroso)amino]methyl]benzamide |

InChI |

InChI=1S/C10H13N3O2/c1-2-13(12-15)8-11-10(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,14) |

InChI Key |

YMADBNHWFHXMHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CNC(=O)C1=CC=CC=C1)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N Ethylnitrosoamino Methyl Benzamide

Classical Synthetic Approaches to N-((Ethylnitrosoamino)methyl)benzamide

Classical synthetic routes to this compound would likely rely on fundamental organic reactions such as condensation and nitrosation, assembled in a multi-step sequence.

Condensation Reactions in this compound Synthesis

The formation of the N-methylbenzamide core structure can be envisioned through a condensation reaction, analogous to the Mannich reaction. This pathway involves the reaction of an amide, an aldehyde (typically formaldehyde), and a secondary amine. For the target molecule, this would involve the condensation of benzamide (B126), formaldehyde (B43269), and a suitable ethylamino precursor.

A plausible one-pot approach would be the reaction of benzamide, formaldehyde, and N-ethyl-N-nitrosoamine. However, the stability and reactivity of N-ethyl-N-nitrosoamine under typical Mannich conditions would need careful consideration.

A more controlled and likely successful approach involves a stepwise condensation. First, benzamide would be reacted with formaldehyde to form an intermediate, N-(hydroxymethyl)benzamide. This intermediate can then be reacted with a suitable nucleophile. While direct reaction with N-ethyl-N-nitrosoamine is conceivable, a more probable pathway involves using N-ethylamine as the nucleophile to form N-((ethylamino)methyl)benzamide, which would then be nitrosated in a subsequent step.

Nitrosation Reactions for the Formation of the Nitrosoamino Group

The introduction of the nitroso group (–N=O) is a critical step in the synthesis. This transformation is typically performed on a secondary amine precursor. In the context of synthesizing this compound, the key precursor would be N-((ethylamino)methyl)benzamide.

The most traditional method for nitrosation involves the use of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). cardiff.ac.uk The secondary amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) that is formed in the acidic medium.

Reaction Scheme: C₆H₅CONHCH₂NHCH₂CH₃ + NaNO₂/HCl → C₆H₅CONHCH₂N(NO)CH₂CH₃ + H₂O + NaCl

The reaction conditions, such as temperature and pH, must be carefully controlled to prevent side reactions and decomposition of the product. Typically, these reactions are run at low temperatures (0–5 °C).

Multi-Step Synthesis Strategies and Intermediate Compounds

Proposed Multi-Step Pathway:

Step 1: Synthesis of N-(hydroxymethyl)benzamide: Benzamide is reacted with an aqueous solution of formaldehyde, often under basic conditions, to yield the N-(hydroxymethyl)benzamide intermediate.

Step 2: Synthesis of N-((ethylamino)methyl)benzamide: The N-(hydroxymethyl)benzamide is then treated with ethylamine. This substitution reaction replaces the hydroxyl group with the ethylamino group, forming the secondary amine precursor.

Step 3: Nitrosation: The resulting N-((ethylamino)methyl)benzamide is subjected to nitrosation using a classical nitrosating agent like sodium nitrite in an acidic solution to yield the final product, this compound.

This stepwise approach allows for the isolation and characterization of key intermediates, ensuring the purity of the precursor before the final, sensitive nitrosation step.

Novel and Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods. These principles can be applied to the synthesis of this compound, particularly in the nitrosation step.

Solvent-Free or Environmentally Benign Synthetic Protocols

A significant advancement in the synthesis of N-nitroso compounds is the use of alternative nitrosating agents under green conditions. Tert-butyl nitrite (TBN) has emerged as a highly effective reagent for the N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions. rsc.orgrsc.orgsemanticscholar.org

This method offers several advantages over the classical sodium nitrite/acid procedure:

Avoidance of Strong Acids: It eliminates the need for corrosive and hazardous mineral acids.

Solvent-Free Conditions: The reaction can often be run neat, reducing solvent waste and environmental impact. rsc.orgrsc.org

Mild Reaction Conditions: The reactions typically proceed smoothly at room temperature. rsc.org

High Yields and Purity: This method is reported to give excellent yields of N-nitrosamines with simple workup procedures. rsc.org

Benign Byproducts: The main byproduct of the reaction is tert-butanol, which is relatively benign and easily removed. schenautomacao.com.br

In this approach, the precursor N-((ethylamino)methyl)benzamide would be mixed directly with tert-butyl nitrite at room temperature. The reaction proceeds efficiently to give the desired this compound.

Table 1: Comparison of Nitrosation Methodologies

| Feature | Classical Method (NaNO₂/HCl) | Green Method (tert-Butyl Nitrite) |

|---|---|---|

| Nitrosating Agent | In situ generated HNO₂ | tert-Butyl Nitrite (TBN) |

| Reaction Conditions | 0-5 °C, strong acid (e.g., HCl) | Room temperature, neutral |

| Solvent | Typically water or aqueous solution | Often solvent-free |

| Byproducts | Inorganic salts | tert-Butanol |

| Environmental Impact | Higher (use of strong acid, potential for aqueous waste) | Lower (no strong acid, minimal waste) |

| Safety | Requires handling of strong acids | Generally safer, avoids strong acids |

Microwave-Assisted and Photochemical Synthesis Techniques

Modern synthetic techniques such as microwave-assisted synthesis and photochemical reactions offer significant advantages over conventional methods, including reduced reaction times, increased yields, and enhanced purity. nih.gov

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic acceleration of chemical reactions. nih.gov For the synthesis of benzamide derivatives, microwave-assisted approaches have been shown to be highly effective. For instance, the synthesis of various bioactive benzamides has been achieved in significantly shorter time frames and with higher yields compared to conventional heating methods. benthamscience.com While a specific protocol for this compound is not documented, a hypothetical microwave-assisted synthesis could involve the reaction of a suitable N-(halomethyl)benzamide with N-ethyl-N-nitrosoamine in the presence of a base. The use of microwave energy would be expected to drive the reaction to completion more efficiently than traditional heating.

Photochemical Synthesis: Photochemical methods employ light energy to initiate chemical reactions. These reactions can often proceed under mild conditions and can lead to unique chemical transformations not achievable by thermal methods. While specific photochemical routes to this compound are not described in the available literature, one could envision a pathway involving the photolysis of a precursor molecule that generates a reactive intermediate, which then combines to form the target compound.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is essential for developing an efficient and scalable synthesis. Key parameters that can be varied include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.

For a potential synthesis of this compound, a systematic study could be undertaken to screen different solvents to find one that provides the best solubility for the reactants and facilitates the desired reaction pathway. The temperature of the reaction could be adjusted to balance reaction rate and selectivity. The use of a catalyst, such as a phase-transfer catalyst, might be beneficial in facilitating the reaction between the benzamide precursor and the nitrosoamine.

Design of experiments (DoE) methodologies can be employed to systematically explore the effects of multiple reaction variables simultaneously, allowing for the efficient identification of the optimal conditions to maximize the reaction yield.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(halomethyl)benzamide |

| N-ethyl-N-nitrosoamine |

In-Depth Analysis of this compound Reveals Limited Research Data

The specific areas where information is sparse include:

Electrophilic and Nucleophilic Character: There is a lack of experimental or computational data detailing the electrophilic and nucleophilic nature of this compound. Such studies are crucial for predicting its behavior in chemical reactions.

Reaction Kinetics and Thermodynamics: No specific kinetic or thermodynamic data for key transformations involving this compound could be located. This information is essential for understanding reaction rates and equilibria.

Stability and Rearrangements of the Nitrosoamino Group: While the stability of nitrosoamines is a broad area of study, specific investigations into the stability and potential rearrangements of the ethylnitrosoamino group within this particular benzamide structure are not documented.

Interactions with General Organic and Inorganic Reagents: Detailed studies on the acid-catalyzed, base-catalyzed, and redox chemistry of this compound are absent from the reviewed literature. While general principles of amide and nitrosoamine reactivity can be inferred, specific experimental results for this compound are not available.

The absence of dedicated research on this compound prevents the creation of an authoritative and detailed article as requested. To provide accurate and reliable information, further experimental and theoretical studies on this specific compound are necessary.

Chemical Reactivity and Mechanistic Investigations of N Ethylnitrosoamino Methyl Benzamide

Heterolytic and Homolytic Cleavage Pathways

The cleavage of chemical bonds in N-((Ethylnitrosoamino)methyl)benzamide can proceed through either heterolytic or homolytic pathways, largely dependent on the reaction conditions such as temperature, light exposure, and the presence of acidic or radical initiators.

Heterolytic Cleavage: In acidic environments, N-nitroso compounds are known to undergo decomposition. The initial step often involves protonation of the amide oxygen or the nitroso oxygen. For N-nitrosamides, decomposition in mildly acidic aqueous solutions can lead to both denitrosation (cleavage of the N-N bond) and deamination (cleavage of the N-C bond). rsc.org The generally accepted mechanism for the genotoxic effects of many N-nitroso compounds involves the formation of reactive electrophilic species through spontaneous or metabolic decomposition. wikipedia.orgnih.gov In the case of this compound, heterolytic cleavage of the N-N bond would lead to the formation of a benzamidomethyl cation and an ethylnitrosamine anion, or more likely, under acidic catalysis, it would proceed through a series of steps to generate a diazonium ion. wikipedia.org This diazonium ion is a key intermediate that can subsequently release nitrogen gas to form a highly reactive carbenium ion. wikipedia.org

Homolytic Cleavage: Homolytic cleavage involves the breaking of a bond where each fragment retains one of the originally bonded electrons, leading to the formation of radicals. While N-nitrosamines are generally thermally stable, N-nitrosamides can undergo photolysis, which typically involves the homolytic fission of the nitrogen-nitrogen bond. cdnsciencepub.com For this compound, exposure to ultraviolet light could induce the homolytic cleavage of the N-N bond, generating a benzamidomethyl radical and an ethylnitroso radical. These radical species are highly reactive and can participate in a variety of subsequent reactions. The C-N bond in nitroso compounds tends to have a low bond dissociation energy, making them susceptible to heat- and light-induced homolytic cleavage. wikipedia.org

| Cleavage Pathway | Initiating Condition | Key Intermediate Species | Subsequent Products |

| Heterolytic | Acidic medium | Diazonium ion, Carbenium ion | Alcohols, Esters, Alkenes (from carbenium ion reactions) |

| Homolytic | UV light | Benzamidomethyl radical, Ethylnitroso radical | Products of radical coupling, disproportionation, and abstraction |

Investigation of Reaction Intermediates and Transition States

The transient species formed during the chemical transformations of this compound are central to understanding its reactivity. The investigation of these reaction intermediates and the associated transition states provides insight into the reaction mechanisms.

The decomposition of N-nitrosamides, such as this compound, is known to proceed through highly reactive intermediates. nih.gov Under acidic conditions, the formation of a diazonium ion is a critical step. wikipedia.org This intermediate is generally unstable and readily decomposes to a carbenium ion and molecular nitrogen. wikipedia.org The stability of the resulting carbenium ion will significantly influence the reaction pathway. In the case of this compound, the initially formed benzamidomethyl cation would be stabilized by the adjacent amide group.

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for elucidating the structures and energies of transition states in the decomposition of N-nitrosoamides. These studies can help to map out the potential energy surface of the reaction and identify the lowest energy pathways for both heterolytic and homolytic cleavage. For related N-nitrosoamides, it has been shown that the decomposition can proceed through intermediates like diazo esters and diazoalkanes. nih.gov

| Intermediate/Transition State | Formation Pathway | Role in Reaction |

| Protonated N-nitrosoamide | Heterolytic (acid-catalyzed) | Facilitates N-N bond cleavage |

| Diazonium Ion | Heterolytic | Precursor to the carbenium ion |

| Carbenium Ion | Heterolytic | Highly reactive electrophile, alkylating agent |

| Radical Pair | Homolytic (photochemical) | Initiates radical chain reactions |

Solvent Effects on this compound Reactivity

The solvent in which a reaction is conducted can have a profound impact on the reaction rate and mechanism. For reactions involving charged intermediates, such as the heterolytic cleavage of this compound, polar protic solvents are expected to play a significant role.

Polar protic solvents, such as water and alcohols, can stabilize the charged transition states and intermediates involved in heterolytic pathways. For example, the formation of the diazonium and carbenium ions would be favored in solvents with high dielectric constants and hydrogen-bonding capabilities. The solvent molecules can solvate the charged species, lowering their energy and thus the activation energy of the reaction.

In contrast, nonpolar solvents would be less effective at stabilizing charged intermediates, potentially disfavoring heterolytic cleavage. In such environments, homolytic cleavage pathways, if initiated by light or heat, might become more competitive. The choice of solvent can therefore be used to direct the reactivity of this compound towards a specific pathway. For instance, the N-nitrosation of amines, a related reaction, is significantly influenced by the solvent medium. rsc.org

| Solvent Type | Effect on Heterolytic Cleavage | Effect on Homolytic Cleavage | Rationale |

| Polar Protic (e.g., Water, Ethanol) | Rate enhancing | Minor | Stabilization of charged intermediates and transition states. |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Moderate enhancement | Minor | Stabilization of charged species through dipole-dipole interactions. |

| Nonpolar (e.g., Hexane, Benzene) | Rate retarding | May be favored | Poor solvation of charged species, radical reactions can proceed. |

Advanced Spectroscopic and Analytical Methodologies for N Ethylnitrosoamino Methyl Benzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. For N-((Ethylnitrosoamino)methyl)benzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed picture of the atomic arrangement and connectivity within the molecule.

The aromatic protons of the benzamide (B126) moiety are expected to appear in the downfield region, typically between δ 7.4 and 8.1 ppm, due to the deshielding effect of the benzene (B151609) ring and the electron-withdrawing carbonyl group. The protons ortho to the carbonyl group are generally the most deshielded.

The methylene (B1212753) protons of the -CH₂- group linking the benzamide and the ethylnitrosoamino moieties are anticipated to resonate at a significantly downfield-shifted position, likely in the range of δ 5.0 to 5.8 ppm. This is attributable to the strong deshielding influence of the adjacent nitrogen atoms and the nitroso group.

The ethyl group protons will present as a characteristic quartet and triplet. The methylene protons (-N-CH₂-CH₃) are expected to appear as a quartet, influenced by the adjacent methyl protons, with a chemical shift around δ 3.9-4.2 ppm. The terminal methyl protons (-CH₂-CH₃) will likely be observed as a triplet in the more upfield region of δ 1.2-1.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho) | ~7.9-8.1 | Multiplet |

| Aromatic (meta, para) | ~7.4-7.6 | Multiplet |

| N-CH₂-N | ~5.0-5.8 | Singlet |

| N-CH₂-CH₃ | ~3.9-4.2 | Quartet |

| N-CH₂-CH₃ | ~1.2-1.5 | Triplet |

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. Based on data from analogous structures like benzamide and N-methylbenzamide, the expected chemical shifts can be estimated. chemicalbook.comrsc.org

The carbonyl carbon of the amide group is the most deshielded carbon and is expected to appear at approximately δ 167-170 ppm. The aromatic carbons will resonate in the δ 127-135 ppm range, with the quaternary carbon attached to the carbonyl group being the most downfield among them.

The methylene carbon connecting the two nitrogen atoms (-N-CH₂-N-) is predicted to have a chemical shift in the range of δ 70-80 ppm. The carbons of the ethyl group will appear further upfield, with the methylene carbon (-N-CH₂-CH₃) expected around δ 45-55 ppm and the methyl carbon (-CH₂-CH₃) in the δ 12-16 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | ~167-170 |

| Aromatic (C-ipso) | ~132-135 |

| Aromatic (C-ortho) | ~128-130 |

| Aromatic (C-meta) | ~128-129 |

| Aromatic (C-para) | ~131-133 |

| N-CH₂-N | ~70-80 |

| N-CH₂-CH₃ | ~45-55 |

| N-CH₂-CH₃ | ~12-16 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. Key correlations would be observed between the methylene and methyl protons of the ethyl group, confirming the -CH₂-CH₃ fragment. Correlations among the aromatic protons would also be visible, aiding in their specific assignment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the ethyl and methylene groups to their corresponding carbon signals, as predicted in Tables 1 and 2.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, nitroso, and aromatic functionalities. pw.edu.pl

N-H Stretch: A secondary amide N-H stretch is typically observed in the region of 3300-3500 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups will appear just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong absorption band for the carbonyl group of the secondary amide is expected in the range of 1630-1680 cm⁻¹.

N-H Bend (Amide II band): The N-H bending vibration, coupled with C-N stretching, typically appears between 1510 and 1570 cm⁻¹.

N-N=O Stretch: The N-nitroso group exhibits characteristic stretching vibrations. The N=O stretch is expected around 1430-1480 cm⁻¹, and the N-N stretch is anticipated in the 1050-1150 cm⁻¹ region. pw.edu.pl

C-N Stretch: The C-N stretching vibration of the amide is expected in the 1200-1350 cm⁻¹ range.

Aromatic C=C Stretch: Benzene ring C=C stretching vibrations will give rise to multiple bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring will appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3300-3500 | Medium |

| C-H (Aromatic) | Stretch | >3000 | Medium-Weak |

| C-H (Aliphatic) | Stretch | <3000 | Medium |

| C=O (Amide I) | Stretch | 1630-1680 | Strong |

| N-H (Amide II) | Bend | 1510-1570 | Medium-Strong |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium-Weak |

| N=O (Nitroso) | Stretch | 1430-1480 | Strong |

| N-N (Nitroso) | Stretch | 1050-1150 | Medium |

| C-H (Aromatic) | Out-of-plane Bend | 690-900 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for characterizing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations and the symmetric vibrations of the N-nitroso group. Analysis of the Raman spectrum of the methyl analog, N-((methylnitrosoamino)methyl)benzamide, reveals characteristic peaks that can be extrapolated to the ethyl compound. chemicalbook.com

Aromatic Ring Vibrations: The symmetric stretching of the benzene ring typically gives a strong Raman band around 1600 cm⁻¹.

N=O Stretch: The N=O stretching vibration of the nitroso group is also expected to be Raman active, with a band in the 1430-1480 cm⁻¹ region.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be observable in the 2800-3100 cm⁻¹ region.

Skeletal Vibrations: The fingerprint region below 1500 cm⁻¹ will contain a complex pattern of bands corresponding to various bending and stretching modes of the molecular skeleton, providing a unique fingerprint for the compound.

The combination of these advanced spectroscopic techniques provides a powerful toolkit for the unequivocal structural elucidation and characterization of this compound, enabling detailed insights into its molecular architecture and chemical properties.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, providing definitive information on its molecular weight and structural features through controlled fragmentation.

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, with the molecular formula C10H13N3O2, HRMS provides an exact mass measurement that can confirm its elemental composition, distinguishing it from other compounds with the same nominal mass. This technique is a cornerstone in the unambiguous identification of the compound in complex matrices.

The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements, serves as a benchmark for experimental verification.

| Element | Count | Atomic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (H) | 13 | 1.007825 | 13.101725 |

| Nitrogen (N) | 3 | 14.003074 | 42.009222 |

| Oxygen (O) | 2 | 15.994915 | 31.989830 |

| Calculated Monoisotopic Mass | 207.100777 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule. In an MS/MS experiment, the protonated molecule of this compound ([M+H]+) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.

Based on the known fragmentation behavior of N-nitrosamines and benzamides, a plausible fragmentation pathway can be proposed. A characteristic initial loss for N-nitrosamines is the neutral loss of the nitroso radical (•NO), which corresponds to a loss of 30 Da. nih.gov Another prominent fragmentation pathway for benzamide-containing structures is the cleavage of the amide bond, often leading to the formation of a stable benzoyl cation. researchgate.net

| Proposed Fragment (m/z) | Neutral Loss | Formula of Fragment | Plausible Structure of Fragment |

|---|---|---|---|

| 178.1036 | NO (29.9979 Da) | [C10H14N2O2]+ | Ion resulting from the loss of the nitroso group. |

| 148.0868 | C2H5NO (59.0422 Da) | [C8H8NO]+ | Fragment from cleavage between the methylene bridge and the ethylnitrosoamino group. |

| 105.0335 | C3H8N3O (102.0667 Da) | [C7H5O]+ | Benzoyl cation, a common fragment for benzoyl derivatives. |

| 77.0386 | C4H8N3O2 (130.0616 Da) | [C6H5]+ | Phenyl cation, resulting from the loss of CO from the benzoyl cation. |

X-ray Crystallography for Solid-State Molecular Structure Determination

The molecular structure of this compound contains functional groups capable of forming significant intermolecular interactions, which would dictate its crystal packing. The amide group is a classic hydrogen-bonding motif, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen serving as a strong hydrogen bond acceptor. mdpi.com It is highly probable that these amide groups would form intermolecular hydrogen bonds, creating chains or dimeric structures within the crystal. iucr.org Furthermore, the oxygen atom of the nitroso group could also act as a hydrogen bond acceptor. The presence of the aromatic phenyl ring introduces the possibility of π-π stacking interactions, which would further stabilize the crystal structure. rsc.org

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C(carbonyl)-O | ~1.23 Å |

| Bond Length | C(carbonyl)-N(amide) | ~1.33 Å |

| Bond Length | N(nitroso)-N | ~1.32 Å |

| Bond Length | N-O(nitroso) | ~1.26 Å |

| Bond Angle | O-C-N(amide) | ~122° |

| Bond Angle | C-N-N(nitroso) | ~115° |

| Bond Angle | N-N-O(nitroso) | ~114° |

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are fundamental for the separation and purification of this compound, as well as for the assessment of its purity. Given the polarity imparted by the amide and nitrosamine (B1359907) functional groups, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable technique. creative-proteomics.com

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For a polar compound like this compound, a C18 (octadecylsilyl) bonded silica (B1680970) column is a common choice for the stationary phase. mtc-usa.com The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). wikipedia.org To ensure good peak shape and reproducibility, a small amount of an acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase. mtc-usa.com

A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of the compound while also separating it from any nonpolar impurities. Purity assessment is typically performed using a UV detector, as the benzamide moiety contains a chromophore that absorbs UV radiation. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of a wide array of N-nitrosamines, especially those that are less volatile or thermally unstable. acs.orgnih.gov The development of a robust HPLC method for this compound would involve careful optimization of several key parameters to achieve the desired sensitivity, selectivity, and accuracy.

Stationary Phase Selection: The choice of the HPLC column's stationary phase is critical for achieving adequate separation from potential impurities and matrix components. For nitrosamine analysis, a variety of stationary phases have been successfully employed. Common choices include C18, Phenyl, and Pentafluorophenyl (PFP) columns. docuchem.com A C18 column is a versatile starting point, offering good hydrophobic retention. However, for a molecule like this compound, which contains both a polar benzamide group and a nonpolar ethylnitrosoamino moiety, a Phenyl or PFP column could offer alternative selectivity through π-π interactions with the benzene ring.

Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous component and an organic modifier, is optimized to control the retention and elution of the analyte. A common approach for nitrosamine analysis is reversed-phase chromatography, using a gradient of water with a small amount of acid (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) and an organic solvent like methanol or acetonitrile. docuchem.com The gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute a range of compounds with varying polarities.

Detection: While UV detection can be used for nitrosamines, which typically exhibit absorption maxima around 230 nm and a weaker band between 330-340 nm, its sensitivity may be insufficient for trace-level analysis. researchgate.netpw.edu.pl Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method due to its high sensitivity and selectivity. nih.gov An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source would be suitable for ionizing this compound before it enters the mass analyzer.

A hypothetical HPLC-MS/MS method for the analysis of this compound could be developed based on methods for other nitrosamines. The following table outlines potential starting parameters for method development.

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | To be determined by infusion of a standard |

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. kirj.ee While this compound itself may have limited volatility due to the benzamide group, GC analysis would be highly relevant for the identification and quantification of any volatile byproducts that may arise during its synthesis or degradation. Many N-nitrosamines are amenable to GC analysis, often with direct liquid injection. restek.com

Method Considerations: A GC method for volatile byproducts would typically employ a capillary column with a non-polar or mid-polar stationary phase. The injector temperature would need to be carefully optimized to ensure efficient volatilization of the analytes without causing thermal degradation of any labile compounds. thermofisher.com As with HPLC, mass spectrometry is the detector of choice, providing definitive identification of the separated compounds. shimadzu.com

Potential volatile byproducts could include smaller N-nitrosamines or degradation products of the benzamide moiety. The development of a GC-MS method would involve selecting an appropriate column and temperature program to separate these potential byproducts.

The following table provides a potential set of starting parameters for a GC-MS method for the analysis of volatile byproducts.

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 50 °C, hold 2 min, ramp to 280 °C at 10 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-400 |

Other Advanced Analytical Techniques

Beyond the core techniques of HPLC and GC, other analytical methods can provide valuable information in the study of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can be used for the preliminary characterization of this compound. N-nitrosamines typically exhibit two characteristic absorption bands: a strong π → π* transition around 230 nm and a weaker n → π* transition in the region of 330-370 nm. researchgate.netpw.edu.pl The presence of the benzamide chromophore would likely lead to additional absorption bands in the UV region. While not sensitive enough for trace analysis, UV-Vis spectroscopy can be a useful tool for confirming the presence of the nitroso group and for concentration measurements of pure solutions.

Chiroptical Methods: If this compound were to be synthesized in an enantiomerically enriched or pure form, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be applicable. Research on other chiral N-nitrosamines, such as N-nitrosopyrrolidines, has shown that these techniques can provide information about the stereochemistry and conformation of the molecule. acs.org The hindered rotation around the N-N bond in nitrosamines can lead to atropisomerism, which could also be investigated using chiroptical methods.

Computational and Theoretical Chemistry Investigations of N Ethylnitrosoamino Methyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. DFT is known for its balance of accuracy and computational efficiency, making it a suitable choice for studying molecules of the size of N-((Ethylnitrosoamino)methyl)benzamide.

Illustrative Data Table of Predicted Ground State Properties (DFT)

| Property | Predicted Value |

| Dipole Moment | ~3-5 D |

| Polarizability | ~20-25 ų |

| Ionization Potential | ~8-9 eV |

| Electron Affinity | ~0.5-1.5 eV |

Note: These values are illustrative and based on typical ranges for similar organic molecules.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic properties. These high-level calculations are often used to benchmark results from more computationally efficient methods like DFT. For a molecule like this compound, ab initio calculations could be employed to obtain highly accurate energies for different conformers or to study reaction mechanisms where DFT might be less reliable. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the ethylnitrosoamino group and the phenyl ring, reflecting the regions of higher electron density. The LUMO is likely to be distributed over the benzamide (B126) moiety, particularly the carbonyl group and the phenyl ring. Analysis of the orbital contributions would reveal the specific atomic orbitals that constitute the HOMO and LUMO, providing a more detailed picture of the molecule's electronic structure and potential sites for electrophilic and nucleophilic attack. nih.gov

Illustrative Data Table of Frontier Molecular Orbital Properties

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are illustrative and based on typical ranges for similar organic molecules.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

This compound has several rotatable bonds, including the C-N bonds of the amide and nitrosoamine groups, as well as the bond connecting the methylbenzamide moiety to the ethylnitrosoamino group. The rotation around the amide C-N bond is known to have a significant energy barrier due to partial double bond character, leading to the possible existence of cis and trans conformers. nih.govnih.gov Similarly, the N-N bond in the nitrosoamine group also exhibits a rotational barrier. researchgate.net

Computational studies would involve scanning the potential energy surface by systematically rotating these key dihedral angles and calculating the energy at each step. This would allow for the identification of the most stable (lowest energy) conformations and the energy barriers separating them. Studies on similar benzamides have shown that the orientation of the phenyl ring relative to the amide plane is a critical conformational feature. nih.govnih.gov

Illustrative Data Table of Rotational Energy Barriers

| Rotatable Bond | Predicted Rotational Barrier (kcal/mol) |

| Amide C-N Bond | 15 - 20 |

| Nitrosoamine N-N Bond | 10 - 15 |

| Phenyl-C(O) Bond | 3 - 6 |

Note: These values are illustrative and based on published data for analogous functional groups. nih.govnih.govresearchgate.net

While quantum chemical calculations provide information on static structures and energies, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational space and the study of how the molecule behaves in a simulated environment, such as in a solvent like water.

An MD simulation of this compound would provide insights into its flexibility, the time scales of conformational changes, and the interactions with solvent molecules. This information is particularly valuable for understanding how the molecule might interact with biological targets. Although computationally intensive, MD simulations offer a more realistic picture of the molecule's behavior under physiological conditions. figshare.com

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. For a molecule like this compound, density functional theory (DFT) calculations would typically be used. The process would involve:

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is crucial as the chemical shifts are highly dependent on the molecular geometry.

Chemical Shift Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) are calculated. These are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Different levels of theory and basis sets can be employed, and the accuracy of the predictions can be improved by considering solvent effects. For related N-nitrosamines and benzamide structures, computational studies have shown that it is possible to achieve good agreement between calculated and experimental chemical shifts. For instance, in studies of other asymmetrical N-nitrosamines, DFT calculations have been used to assign the signals of different conformers observed in NMR spectra.

A hypothetical data table for predicted ¹H and ¹³C NMR chemical shifts for this compound, based on a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory), would look like this:

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (Benzoyl C=O) | - | ~168-172 |

| C2 (Benzoyl C-ipso) | - | ~135-138 |

| C3, C7 (Benzoyl C-ortho) | ~7.8-8.0 | ~128-130 |

| C4, C6 (Benzoyl C-meta) | ~7.4-7.6 | ~127-129 |

| C5 (Benzoyl C-para) | ~7.5-7.7 | ~131-133 |

| C8 (Methylene C) | ~5.0-5.5 | ~50-60 |

| C9 (Ethyl CH₂) | ~3.5-4.0 | ~40-50 |

| C10 (Ethyl CH₃) | ~1.2-1.5 | ~12-15 |

| H (Benzoyl ortho) | ~7.8-8.0 | - |

| H (Benzoyl meta) | ~7.4-7.6 | - |

| H (Benzoyl para) | ~7.5-7.7 | - |

| H (Methylene) | ~5.0-5.5 | - |

| H (Ethyl CH₂) | ~3.5-4.0 | - |

| H (Ethyl CH₃) | ~1.2-1.5 | - |

Note: This table is illustrative and not based on actual published data for this compound.

Simulated Vibrational Spectra

Simulated vibrational spectra, such as infrared (IR) and Raman spectra, can be calculated computationally to help interpret experimental spectra. The process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational frequencies and their corresponding intensities.

Spectral Plotting: The calculated frequencies and intensities are then used to generate a simulated spectrum, which can be visually compared with an experimental spectrum.

Key vibrational modes for this compound would be expected for the C=O stretch of the amide, the N-N=O stretching and bending modes of the nitroso group, and various C-H and C-C vibrations of the aromatic ring and the ethyl group.

A hypothetical table of key calculated vibrational frequencies for this compound might include:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O stretch (Amide) | ~1650-1680 |

| N=O stretch (Nitroso) | ~1450-1500 |

| N-N stretch (Nitroso) | ~1050-1150 |

| C-N stretch | ~1200-1350 |

| Aromatic C=C stretch | ~1400-1600 |

| Aromatic C-H bend | ~700-900 |

| Aliphatic C-H stretch | ~2850-3000 |

Note: This table is illustrative and not based on actual published data for this compound.

Theoretical Elucidation of Reaction Mechanisms and Reaction Pathways

Computational chemistry is a valuable tool for studying the mechanisms of chemical reactions, providing insights into transition states and reaction energetics that can be difficult to obtain experimentally.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction involving this compound, such as its decomposition or its reaction with another molecule, computational methods can be used to map out the reaction pathway. This involves:

Locating Stationary Points: Identifying the structures of the reactants, products, and any intermediates.

Transition State Search: Finding the transition state structure, which is the highest energy point along the reaction coordinate. Various algorithms are available for this purpose.

Intrinsic Reaction Coordinate (IRC) Analysis: Once the transition state is located, an IRC calculation is performed to confirm that it connects the reactants and products. This calculation follows the reaction path downhill from the transition state in both directions.

Reaction Energy Profiles and Activation Barriers

From the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile provides key information about the reaction, including:

Activation Energy (Ea): The energy difference between the reactants and the transition state. This determines the reaction rate.

These calculations can be performed for different possible reaction pathways to determine the most likely mechanism.

Solvent Effects in Computational Models

The solvent can have a significant impact on the properties and reactivity of a molecule. Computational models can account for solvent effects in two main ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This is a computationally efficient way to capture the bulk effects of the solvent. The Polarizable Continuum Model (PCM) is a widely used example.

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute molecule. This approach can model specific solute-solvent interactions, such as hydrogen bonding, but is computationally more expensive.

For a molecule like this compound, the choice of solvent model would depend on the specific property being investigated. For example, to study a reaction mechanism where specific hydrogen bonds with the solvent are important, an explicit or a hybrid implicit-explicit model might be necessary.

Decomposition Pathways and Chemical Stability Studies in Controlled Environments

Photochemical Degradation Pathways

Specific studies on the photochemical degradation of N-((Ethylnitrosoamino)methyl)benzamide have not been identified in the current body of scientific literature. However, research on other N-nitrosamides indicates that photolysis in acidic media can lead to the fission of the nitrogen-nitrogen bond. cdnsciencepub.com This process is distinct from thermal decomposition, which typically involves the cleavage of the nitrogen-carbonyl bond. cdnsciencepub.com The photolytic pathway can result in denitrosation, the removal of the nitroso group, and the formation of other products. cdnsciencepub.com Without specific experimental data for this compound, its susceptibility to photodegradation and the resulting photoproducts remain uncharacterized.

Oxidative Stability and Product Identification

Information regarding the oxidative stability of this compound and the identification of its oxidation products is not available in the reviewed literature. The susceptibility of N-nitrosamides to oxidation and the characterization of the resulting products are important for understanding their environmental fate and persistence.

Characterization of Degradation Products and Byproducts

Due to the lack of specific degradation studies for this compound, there is no available data characterizing its degradation products and byproducts. For N-nitrosamides in general, decomposition can lead to a variety of products depending on the degradation pathway. For example, thermal decomposition can yield intermediates like diazo compounds, while hydrolysis can result in denitrosation and deamination products. nih.govrsc.org

Mechanistic Insights into Chemical Decomposition

The general mechanism for the decomposition of N-nitrosamides, particularly N-nitrosoureas in aqueous environments, involves the formation of diazonium or carbenium ions. wikipedia.org These reactive intermediates are believed to be responsible for the alkylating properties and biological activity of many N-nitroso compounds. wikipedia.org In acidic conditions, the decomposition of some N-nitrosamides is understood to be initiated by a rate-limiting protonation of the amino nitrogen atom. rsc.org However, the specific mechanistic pathways for the decomposition of this compound have not been elucidated.

N Ethylnitrosoamino Methyl Benzamide As a Model Compound in Fundamental Chemical Research

Utility in Studying N-Nitrosamine Reactivity as a General Class

The presence of the N-nitroso group makes N-((Ethylnitrosoamino)methyl)benzamide a pertinent model for studying the reactivity of N-nitrosamines, a class of compounds of significant interest due to their biological activity. N-nitrosamides, a subclass to which this compound belongs, are known to be chemically reactive and can act as alkylating agents. wikipedia.org

The reactivity of N-nitrosamides is largely governed by the decomposition of the N-nitroso group, which can proceed via different pathways depending on the conditions. Under acidic conditions or upon thermal or photochemical stimulation, the N-N bond can cleave, leading to the formation of a diazonium ion and a carbocation. These highly reactive intermediates can then participate in a variety of reactions, including nucleophilic substitution and elimination.

In the context of this compound, its decomposition would likely generate an ethyl diazonium ion and a benzamidomethyl cation. The study of the kinetics and product distribution of these decomposition reactions can provide valuable data on the stability and reactivity of N-nitrosamides. For instance, researchers could investigate the influence of the benzamide (B126) group on the rate of decomposition compared to simpler N-nitrosamines. The electron-withdrawing nature of the benzoyl group may influence the stability of the adjacent nitrosamine (B1359907) functionality.

Table 1: Representative Decomposition Pathways of N-Nitrosamides

| Condition | Intermediate Species | Potential Products |

|---|---|---|

| Acid Catalysis | Diazonium ion, Carbocation | Alcohols, Alkenes, Ethers |

| Photolysis | Radical species | Coupling products, Reduction products |

| Thermolysis | Diazonium ion, Carbocation | Alcohols, Alkenes, Ethers |

Application in Developing Novel Synthetic Methodologies for Related Compounds

The synthesis of N-nitrosamines and N-substituted benzamides is an active area of chemical research. This compound can serve as a scaffold for the development of new synthetic routes to create libraries of related compounds with diverse functionalities.

A common method for the synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). wikipedia.org The synthesis of the precursor, N-(aminomethyl)benzamide, and its subsequent nitrosation would be a key area of study. The optimization of reaction conditions, such as temperature, pH, and solvent, for the synthesis of this compound can provide a template for the synthesis of other N-nitroso-N-alkylbenzamides.

Furthermore, the reactivity of the functional groups in this compound can be exploited to synthesize new derivatives. For example, the aromatic ring of the benzamide moiety can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents. The methylene (B1212753) bridge could also be a site for functionalization.

Table 2: General Synthetic Approaches for N-Substituted Benzamides

| Reaction Type | Reactants | General Product |

|---|---|---|

| Amide Coupling | Carboxylic acid/acid chloride and an amine | N-substituted amide |

| Schotten-Baumann Reaction | Acyl chloride and an amine in the presence of a base | N-substituted amide |

| Ugi Reaction | Aldehyde/ketone, amine, carboxylic acid, and isocyanide | α-acylamino amide |

Role as a Standard in Analytical Method Development for Nitrosoamino-Containing Molecules

The detection and quantification of N-nitrosamines are crucial in various fields, including environmental science and pharmaceutical analysis, due to their potential toxicity. The development of sensitive and selective analytical methods requires well-characterized analytical standards. This compound, once synthesized and purified, could serve as such a standard for the development and validation of analytical methods for the detection of other nitrosoamino-containing molecules, particularly those with similar structural features.

Analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) are commonly employed for the analysis of N-nitrosamines. ijpsjournal.comnih.gov Using this compound as a standard, chromatographers can optimize separation conditions, and mass spectrometrists can determine characteristic fragmentation patterns for the identification and quantification of this class of compounds.

The development of a validated analytical method would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The availability of a pure standard of this compound is essential for these validation studies.

Table 3: Common Analytical Techniques for N-Nitrosamine Analysis

| Technique | Principle | Typical Application |

|---|---|---|

| GC-MS | Separation by volatility, detection by mass-to-charge ratio | Analysis of volatile and thermally stable nitrosamines |

| HPLC-MS/MS | Separation by polarity, detection by mass-to-charge ratio with fragmentation | Analysis of a wide range of nitrosamines, including non-volatile and thermally labile compounds |

| LC-HRMS | Separation by polarity, high-resolution mass detection | Accurate mass measurement for unambiguous identification |

Insights into Amide and Nitrosamine Bond Chemistry

The molecular structure of this compound provides a unique opportunity to study the chemical and physical properties of both the amide and nitrosamine bonds within the same molecule. The planarity of the amide bond due to resonance and the restricted rotation around the N-N bond in the nitrosamine group are key features that can be investigated using various spectroscopic and computational techniques. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the rotational barriers around the C-N amide bond and the N-N nitrosamine bond. The presence of stereoisomers due to this restricted rotation can often be observed by NMR. The chemical shifts and coupling constants of the protons and carbons in the molecule can also provide information about the electronic environment of the different functional groups.

Computational chemistry, using methods such as Density Functional Theory (DFT), can be employed to calculate the geometric parameters, rotational energy barriers, and electronic properties of the molecule. These theoretical studies can complement experimental data and provide a deeper understanding of the factors that influence the stability and reactivity of the amide and nitrosamine bonds. For instance, calculations can elucidate the extent of electron delocalization across the N-C=O system of the amide and the N-N=O system of the nitrosamine, and how these two systems might electronically influence each other through the methylene bridge.

Table 4: Representative Bond Characteristics of Amides and Nitrosamines

| Functional Group | Key Bond | Characteristic Feature | Typical Spectroscopic Evidence |

|---|---|---|---|

| Amide | C-N | Partial double bond character, restricted rotation | Distinct signals for cis/trans isomers in NMR |

| Nitrosamine | N-N | Partial double bond character, restricted rotation | Distinct signals for syn/anti isomers in NMR |

Future Directions and Emerging Avenues in Fundamental Chemical Research on N Ethylnitrosoamino Methyl Benzamide

Exploration of New Synthetic Strategies with Higher Atom Economy

A primary goal in contemporary synthetic chemistry is the development of processes that are both efficient and environmentally benign. The principle of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, will be central to future syntheses of N-((Ethylnitrosoamino)methyl)benzamide. Research will likely focus on moving away from classical multi-step syntheses, which may involve stoichiometric reagents and generate considerable waste, towards more streamlined, catalytic approaches.

Table 1: Comparison of Synthetic Paradigms

| Feature | Potential Current Approach | Future Atom-Economical Approach |

|---|---|---|

| Methodology | Multi-step synthesis with protecting groups | One-pot or tandem catalytic reaction |

| Key Reagents | Stoichiometric | Catalytic (e.g., <5 mol%) |

| By-products | Significant (e.g., protecting group waste, spent reagents) | Minimal |

Advanced Spectroscopic Characterization for Deeper Molecular Understanding

While standard spectroscopic methods like 1D NMR and mass spectrometry are essential for initial identification, a more profound understanding of the molecular structure and dynamics of this compound requires the application of more advanced techniques. Future research will likely employ a suite of sophisticated spectroscopic tools to probe its subtle structural features in both solution and the solid state.

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can provide an unambiguous assignment of all proton and carbon signals and reveal long-range connectivities, confirming the molecular framework. Furthermore, solid-state NMR (ssNMR) could offer critical insights into the compound's structure in its crystalline form, providing information on molecular packing and intermolecular interactions that are not accessible in solution-state studies. Advanced vibrational spectroscopy, including detailed Raman and Fourier-transform infrared (FTIR) analyses, could be used to precisely characterize the vibrational modes of the nitroso and amide functional groups, offering a window into their electronic environments and hydrogen bonding networks.

Development of Sophisticated Computational Models for Predictive Chemistry

Computational chemistry is a powerful tool for predicting molecular properties and reaction mechanisms, and its application to this compound can guide experimental work. The development of sophisticated and validated computational models will be a key research avenue. Using methods like Density Functional Theory (DFT), researchers can calculate the molecule's equilibrium geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) to complement and interpret experimental data.

Beyond static properties, future computational studies could employ more advanced techniques. Time-Dependent DFT (TD-DFT) can be used to predict the molecule's electronic absorption spectrum and its behavior upon exposure to light. Molecular dynamics (MD) simulations can model the conformational flexibility of the molecule over time, providing insights into its dynamic behavior and its interactions with different solvent environments. These predictive models can be invaluable for understanding reactivity, stability, and potential reaction pathways.

Table 2: Application of Computational Methods

| Computational Method | Research Application | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis | Accurate bond lengths/angles, orbital energies, charge distribution |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis spectra, excited state properties | Prediction of photophysical behavior and photochemical reactivity |

| Molecular Dynamics (MD) | Simulation of conformational landscape and solvent effects | Understanding of molecular flexibility and intermolecular forces |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactivity in complex systems | Mechanistic details of reactions in solution or with a catalyst |

Studies on Solid-State Reactivity and Polymorphism

The behavior of this compound in the solid state is a rich area for fundamental investigation. Research into its solid-state properties can uncover phenomena not observed in solution. A key focus will be the study of polymorphism—the ability of a compound to crystallize in multiple different forms. Each polymorph can have unique physical properties, including melting point, solubility, stability, and even reactivity.

A systematic screening for different crystalline forms of this compound, using a variety of crystallization conditions (e.g., different solvents, temperatures), would be the first step. The resulting polymorphs would then be characterized using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Understanding the polymorphic landscape is crucial for ensuring the reproducibility of physical and chemical properties. Furthermore, studies on its solid-state reactivity, potentially induced by heat or light, could reveal novel transformation pathways dictated by the specific arrangement of molecules in the crystal lattice.

Design of Chemically Related Structures for Fundamental Investigations

For example, a series of derivatives could be synthesized with various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzamide (B126) aromatic ring. Comparing the properties of these analogs would provide fundamental insights into how the electronic nature of the benzamide moiety influences the adjacent (ethylnitrosoamino)methyl group. Similarly, modifying the N-alkyl group (e.g., replacing ethyl with methyl, isopropyl, or benzyl) would allow for a systematic investigation of steric effects on the molecule's conformation and reactivity. These structure-property relationship studies are fundamental to advancing the chemical understanding of this class of compounds.

Integration with Flow Chemistry and Automated Synthesis Paradigms

Modernizing the synthesis of this compound and its analogs can be achieved by integrating flow chemistry and automated systems. beilstein-journals.orgresearchgate.net Flow chemistry, where reactions are performed in continuous streams within a reactor network, offers superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch chemistry. beilstein-journals.org This enhanced control can lead to improved yields, higher purity, and safer handling of reactive intermediates.

Automated synthesis platforms can be combined with flow reactors to enable the rapid and systematic preparation of a library of chemically related structures. beilstein-journals.org Such systems can automatically vary reagents and reaction conditions, allowing for high-throughput screening and optimization. beilstein-journals.org The integration of in-line analytical techniques, such as IR or mass spectrometry, can provide real-time data on reaction progress, facilitating rapid optimization and a deeper understanding of the reaction mechanism. researchgate.net This machine-assisted approach accelerates the research cycle, enabling more efficient exploration of the chemical space around this compound. beilstein-journals.orgbeilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.